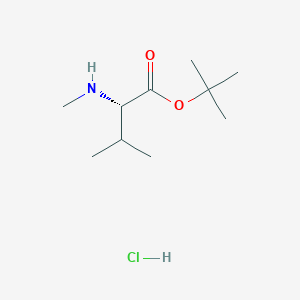
(E)-Methyl 3-(2-iodophenoxy)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(2-iodophenoxy)acrylate is an organic compound that belongs to the class of acrylates It features an iodine atom attached to a phenoxy group, which is further connected to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-iodophenoxy)acrylate typically involves the reaction of 2-iodophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 3-(2-iodophenoxy)acrylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Methyl 3-(2-iodophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 3-(2-iodophenoxy)acrylate largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new functional groups. The acrylate moiety can participate in polymerization reactions, forming long-chain polymers with desirable properties. The phenoxy group can engage in various interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-bromophenoxy)acrylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-chlorophenoxy)acrylate: Contains a chlorine atom in place of iodine.
Methyl 3-(2-fluorophenoxy)acrylate: Features a fluorine atom instead of iodine.
Uniqueness
(E)-Methyl 3-(2-iodophenoxy)acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in complex chemical environments.
Propiedades
Fórmula molecular |
C10H9IO3 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-iodophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H9IO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,1H3/b7-6+ |
Clave InChI |
LGRCQAPTBJPSED-VOTSOKGWSA-N |
SMILES isomérico |
COC(=O)/C=C/OC1=CC=CC=C1I |
SMILES canónico |
COC(=O)C=COC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


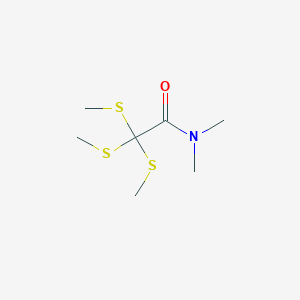
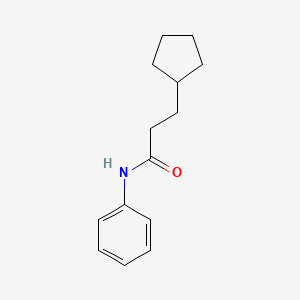
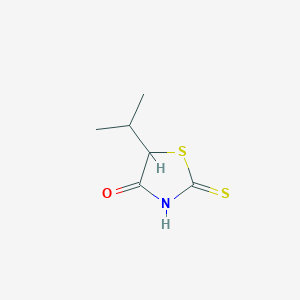

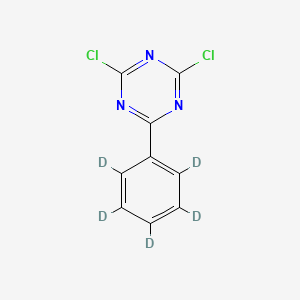
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
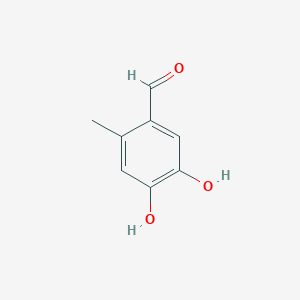
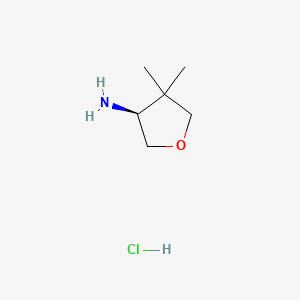
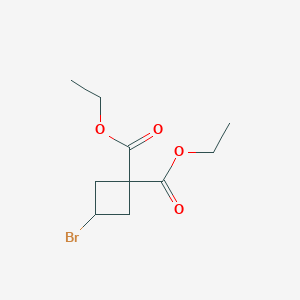
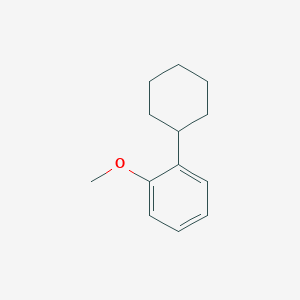
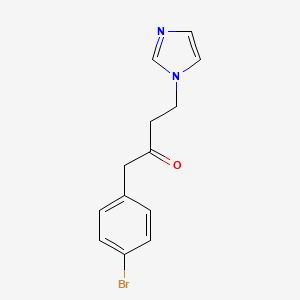
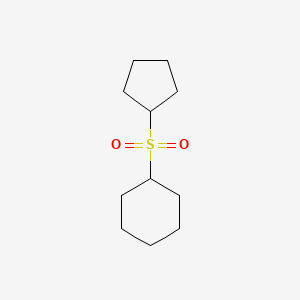
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
